molecular formula C30H52O B1230970 Unii-91fgt6HJ59 CAS No. 58670-63-6

Unii-91fgt6HJ59

Cat. No. B1230970
CAS RN: 58670-63-6
M. Wt: 428.7 g/mol
InChI Key: LPFIPZJIWTZLEY-DAABMGJCSA-N
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Description

Unii-91fgt6HJ59 is a natural product found in Prorocentrum cordatum, Gorgonia mariae, and other organisms with data available.

Scientific Research Applications

Global Substance Registration System

The Global Substance Registration System (GSRS), developed by the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to regulated products. This system, adhering to the global ISO 11238 data standard, organizes data on regulatory submissions and marketed products. It uniquely identifies over 100,000 substances with detailed descriptions, crucial for medicine and translational research, available at gsrs.ncats.nih.gov (Peryea et al., 2020).

Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network (PGRN) investigates drug responses in relation to genetic variation. It encompasses various research areas, focusing on drugs for specific disorders and protein groups interacting with drugs. The findings are stored in the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB), providing valuable data for drug development (Giacomini et al., 2007).

PET in Drug Research

Positron Emission Tomography (PET) is emerging as a significant tool in drug research, assessing pharmacokinetic and pharmacodynamic events in humans and animals. Its ability to study drug interactions, effective doses, and drug action duration is invaluable in drug development (Fowler et al., 1999).

Drug Discovery: A Historical Perspective

Drug research, driven by chemistry and increasingly by molecular biology and genomic sciences, has significantly advanced medicine. The biotech industry is becoming pivotal in drug discovery, facilitating technology transfer between academia and pharmaceutical companies (Drews, 2000).

Uranyl Nitrate Toxicity Studies

Studies on uranyl nitrate have provided insights into its long-term chemical toxicity, contributing to the understanding of exposure effects on health. Such studies are crucial for evaluating the safety of substances and their potential risks (Gilman et al., 1998).

properties

CAS RN

58670-63-6

Product Name

Unii-91fgt6HJ59

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChI Key

LPFIPZJIWTZLEY-DAABMGJCSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C

SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

Canonical SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

synonyms

dinosterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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